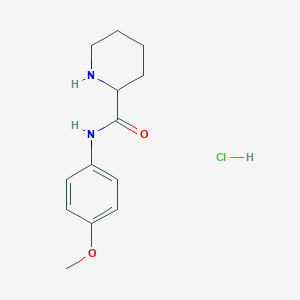

N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride

CAS No.: 1236264-28-0

Cat. No.: VC2691810

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236264-28-0 |

|---|---|

| Molecular Formula | C13H19ClN2O2 |

| Molecular Weight | 270.75 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)piperidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2O2.ClH/c1-17-11-7-5-10(6-8-11)15-13(16)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3,(H,15,16);1H |

| Standard InChI Key | NWRYNZUWXOSRDJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2CCCCN2.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2CCCCN2.Cl |

Introduction

Structural Characteristics and Chemical Identity

N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride is characterized by a 2-piperidinecarboxamide scaffold connected to a 4-methoxyphenyl group through an amide bond, with the compound existing as a hydrochloride salt. This structural arrangement confers specific physicochemical properties that distinguish it from related compounds.

Chemical Identifiers and Basic Properties

The compound is precisely identified through various chemical classification systems as outlined in Table 1.

Table 1: Chemical Identifiers of N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 1236264-28-0 |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ |

| Molecular Weight | 270.75 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)piperidine-2-carboxamide;hydrochloride |

| InChI | InChI=1S/C13H18N2O2.ClH/c1-17-11-7-5-10(6-8-11)15-13(16)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3,(H,15,16);1H |

| InChI Key | NWRYNZUWXOSRDJ-UHFFFAOYSA-N |

The compound is composed of a piperidine ring with a carboxamide group at position 2, which forms an amide bond with a 4-methoxyphenyl group. The nitrogen atom of the piperidine ring is protonated, with a chloride counterion forming the hydrochloride salt .

Structural Features and Functional Groups

The molecular structure contains several key functional groups that contribute to its chemical behavior:

-

Piperidine ring - a six-membered heterocyclic amine

-

Amide bond (carboxamide group) - connecting the piperidine and methoxyphenyl groups

-

Methoxy group - attached to the phenyl ring at the para position

-

Protonated secondary amine - part of the piperidine ring in the salt form

These functional groups provide potential sites for hydrogen bonding, acid-base interactions, and other molecular interactions that could be relevant to biological activity .

Synthesis and Preparation

Starting Materials and Precursors

The key starting materials for the synthesis would include:

-

2-Piperidinecarboxylic acid (pipecolinic acid) or its esters/activated derivatives

-

4-Methoxyaniline (p-anisidine)

-

Hydrogen chloride (for salt formation)

2-Piperidinecarboxamide, which is a structural component of the target compound, has been documented with a melting point of 138-140°C and various synthetic applications .

Chemical Reactivity

The chemical behavior of N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride is determined by its functional groups, each with characteristic reactivity patterns.

Functional Group Reactivity

Piperidine Ring: As a secondary amine (in the free base form), the piperidine nitrogen can participate in nucleophilic substitution reactions, including alkylation and acylation. In the hydrochloride salt form, this reactivity is suppressed until deprotonation.

Amide Bond: The carboxamide group shows limited reactivity under mild conditions, contributing to the compound's stability. Under harsh conditions (strong acids or bases, elevated temperatures), hydrolysis of the amide bond could occur.

Methoxy Group: The methoxy substituent on the phenyl ring can undergo O-demethylation under appropriate conditions, potentially yielding a hydroxyl derivative.

Stability Considerations

-

pH-dependent stability (extreme pH conditions may affect the amide bond)

-

Photostability (aromatic compounds can sometimes be photosensitive)

-

Thermal stability (important for processing and storage)

-

Hydrolytic stability (particularly in solution over extended periods)

Biological Properties and Applications

Pharmacological Profile

While specific pharmacological data for N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride is limited in the available literature, structurally related compounds have shown various biological activities.

Compounds containing the piperidinecarboxamide structural motif have been investigated for various pharmacological properties. For example, some 2-piperidinecarboxamide derivatives have been studied for their potential analgesic, anti-inflammatory, and anticancer properties .

Structure-Activity Relationships

The key structural features that may contribute to biological activity include:

-

The piperidine ring, which is a common pharmacophore in many bioactive compounds

-

The amide linkage, which can form hydrogen bonds with biological targets

-

The methoxyphenyl group, which can interact with lipophilic pockets in receptor binding sites

-

The salt form, which affects solubility and membrane permeability

Researchers have noted that modifications to similar compounds, particularly at the phenyl ring substituents and the piperidine ring, can significantly alter biological activity profiles .

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride have been reported in the literature, with variations in position isomerism, substitution patterns, and functional groups.

Table 2: Comparison with Related Compounds

| Compound | Key Structural Difference | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(4-Methoxyphenyl)-2-piperidinecarboxamide (free base) | Lacks HCl salt | 18071446 (PubChem CID) | 234.30 |

| N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride | Carboxamide at position 3 | 599184-29-9 | 270.75 |

| 2-Piperidinecarboxamide | Lacks methoxyphenyl group | 19889-77-1 | 128.17 |

| N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide | Additional phenylsulfonyl group at position 1; carboxamide at position 4 | 352672-88-9 | 374.45 |

Functional Differences

Future Research Directions

Research Gaps

Current literature reveals several areas where additional research could significantly advance understanding of this compound:

-

Comprehensive physicochemical characterization under various conditions

-

Detailed mechanistic studies of biological activities

-

Metabolic profiling and pharmacokinetic analysis

-

Crystal structure determination for insight into solid-state properties and molecular conformation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume